1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Overview
Description
1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring an imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by methylation. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Polar solvents like water or ethanol
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Raw Materials: Glyoxal, ammonia, and methylating agents
Reaction Conditions: Optimized temperature and pressure to maximize yield
Purification: Crystallization or chromatography to obtain pure product
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield partially hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, alkyl, or acyl groups.
Scientific Research Applications
1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exerts its effects often involves interaction with biological macromolecules. The nitrogen atoms in the imidazole ring can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing ring.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Tetramethylimidazole: Similar in structure but with different methylation patterns.
Uniqueness
1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of two nitrogen atoms within the ring. This structure provides distinct reactivity and potential for diverse applications compared to other imidazole derivatives.
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3,6-dimethyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C6H10N4O2/c1-9-3-4(8-5(9)11)10(2)6(12)7-3/h3-4H,1-2H3,(H,7,12)(H,8,11) |
InChI Key |
VGGJZYPIMIRNBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(NC1=O)N(C(=O)N2)C |
Origin of Product |
United States |
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